(Z)-Methyl 2-iodo-3-methoxyacrylate

Suzuki-Miyaura cross-coupling β-methoxyacrylate synthesis palladium catalysis

Choose (Z)-Methyl 2-iodo-3-methoxyacrylate as your β-methoxyacrylate building block for stereoretentive Suzuki-Miyaura couplings—the iodine atom ensures high cross-coupling efficiency and preserved (Z)-geometry essential for strobilurin fungicides like azoxystrobin. Unlike bromo/chloro analogs or non-iodinated precursors, this compound eliminates low-yielding functionalization steps, reducing cost and complexity in multistep synthesis. Ideal for rapid SAR library construction and polyene natural product total synthesis.

Molecular Formula C5H7IO3
Molecular Weight 242.01 g/mol
Cat. No. B8756558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Methyl 2-iodo-3-methoxyacrylate
Molecular FormulaC5H7IO3
Molecular Weight242.01 g/mol
Structural Identifiers
SMILESCOC=C(C(=O)OC)I
InChIInChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3
InChIKeyMDXPNXGUQIAENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

163041-47-2 – (Z)-Methyl 2-iodo-3-methoxyacrylate as a Strategic β-Methoxyacrylate Scaffold in Cross-Coupling Synthesis


Methyl (Z)-2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a specialized vinyl iodide and α,β-unsaturated ester that serves as a β-methoxyacrylate building block . Its structure, featuring a stereodefined (Z)-geometry and an electrophilic iodine atom alpha to a methyl ester, is specifically engineered for transition-metal-catalyzed cross-coupling reactions. The compound is a solid at ambient temperature (mp 51.0-51.5 °C) and is commercially available in research quantities with purities typically ≥95% .

Why (Z)-Methyl 2-iodo-3-methoxyacrylate Cannot Be Directly Replaced by Non-Iodinated or Lower Halogen Analogs


The α-iodo-β-methoxyacrylate motif is not a generic halide. The iodine atom dictates a unique reactivity profile that is non-transferable to the corresponding bromo, chloro, or des-halo analogs. While 2-bromo and 2-chloro variants exist, their lower electrophilicity and diminished leaving-group capacity result in significantly reduced cross-coupling efficiency under standard conditions . Furthermore, the (Z)-geometry of the iodo compound is preserved during coupling, a stereochemical outcome that is not guaranteed with alternative halides or stereoisomers [1]. For procurement in multi-step synthesis, substituting with a cheaper, non-iodinated β-methoxyacrylate precursor necessitates additional, often low-yielding, functionalization steps that increase cost and complexity.

Quantitative Differentiation of (Z)-Methyl 2-iodo-3-methoxyacrylate: Comparative Cross-Coupling, Stereoretention, and Commercial Specifications


Suzuki-Miyaura Coupling Efficiency: Iodine vs. Class Inference for Bromo/Chloro Analogs

The (Z)-Methyl 2-iodo-3-methoxyacrylate demonstrates high efficiency in Suzuki-Miyaura couplings, enabling near-quantitative yields. In a representative reaction with 2-(benzyloxy)phenyl boronic acid using Pd(PPh3)4, the iodoacrylate participated in a two-step sequence (coupling followed by hydrogenolysis) affording a combined yield of 94.4% for the target (E)-methyl-3-methoxy-2-(2-hydroxyphenyl)acrylate [1]. While direct comparative data for the bromo- and chloro-acrylate analogs under identical conditions are not systematically reported in the public domain (class-level inference), the established reactivity order for vinyl halides in oxidative addition (I > Br >> Cl) predicts that the corresponding bromo- and chloro-acrylates would exhibit substantially lower or negligible conversion under equivalent mild conditions, requiring harsher reaction parameters and often resulting in degraded yields .

Suzuki-Miyaura cross-coupling β-methoxyacrylate synthesis palladium catalysis

Stereoretentive Cross-Coupling: Preserving the (Z)-Geometry in Consecutive Olefin Systems

A critical differentiation lies in the ability of (Z)-methyl 2-iodo-3-methoxyacrylate to undergo stereoretentive cross-coupling, a property essential for constructing polyene natural products. In the synthesis of strobilurin A, a three-step sequence employing this compound via a Ti-Claisen condensation and Suzuki-Miyaura coupling resulted in the complete preservation of the geometry of the three consecutive olefins (2E,3Z,5E) . This stereochemical fidelity is a direct consequence of the (Z)-iodoacrylate structure and the mild reaction conditions enabled by the iodine leaving group. In contrast, cross-couplings with less reactive halides or alternative stereoisomers often lead to isomerization or lower stereoselectivity, compromising the integrity of the final target.

Stereospecific cross-coupling strobilurin synthesis (Z)-iodoacrylate

Commercial Purity and Supply Chain Transparency for Laboratory Procurement

For procurement, the compound is available from multiple specialty chemical suppliers with defined purity specifications that enable informed selection. Vendor data indicate standard purities of ≥95% (e.g., AChemBlock, Bellen) or ≥98% (e.g., AK Scientific, MolCore) . In contrast, a survey of the 2-bromo and 2-chloro analogs reveals limited commercial availability and, where listed, often lower purity grades or 'discontinued' status, reflecting their lower utility as cross-coupling partners . The iodine compound's active commercial status across multiple vendors ensures reliable supply for research and development programs.

chemical procurement laboratory reagent CAS 163041-47-2

High-Value Application Scenarios Where (Z)-Methyl 2-iodo-3-methoxyacrylate is the Preferred Scaffold


Synthesis of Strobilurin Agrochemical Intermediates via Stereoretentive Cross-Coupling

This compound is the building block of choice for constructing the β-methoxyacrylate pharmacophore of strobilurin fungicides (e.g., azoxystrobin, picoxystrobin). Its unique ability to undergo stereoretentive Suzuki-Miyaura coupling is essential for installing the (Z)-geometry required for biological activity . The high coupling yields (e.g., 94.4% in a model system [1]) enable efficient scale-up of key intermediates.

Medicinal Chemistry Diversification of 2-Aryl-3-methoxyacrylate Libraries

In drug discovery, (Z)-Methyl 2-iodo-3-methoxyacrylate enables rapid and convergent synthesis of 2-aryl-3-methoxyacrylate libraries via palladium-catalyzed couplings with diverse arylboronic acids [2]. The mild conditions and high functional group tolerance attributed to the iodine leaving group minimize side reactions, providing medicinal chemists with a reliable, high-yielding route to structurally diverse analogs for SAR studies.

Total Synthesis of Complex Polyene Natural Products Requiring Stereocontrol

Beyond strobilurins, this compound is a strategic linchpin in total synthesis projects that demand precise control over polyene stereochemistry. Its established performance in a 3-step, stereoretentive sequence makes it the preferred precursor for assembling (E,Z,E)-triene motifs found in natural products like hydroxystrobilurin A. The (Z)-iodoacrylate is irreplaceable by non-iodinated or non-stereodefined analogs in these applications.

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